molecular formula C22H26O4 B1596395 2,2,4-Trimethyl-1,3-pentanediol dibenzoate CAS No. 68052-23-3

2,2,4-Trimethyl-1,3-pentanediol dibenzoate

Cat. No.: B1596395
CAS No.: 68052-23-3
M. Wt: 354.4 g/mol
InChI Key: FTSXVYQZLNPTCM-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol dibenzoate is an organic compound with the molecular formula C22H26O4. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is also referred to as this compound .

Preparation Methods

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dibenzoate typically involves the reaction of benzoic acid with 2,2,4-trimethyl-1,3-pentanediol. The reaction is catalyzed by an acid such as sulfuric acid or benzoic anhydride and is carried out under heating conditions. After the reaction, the product is obtained through cooling and separation processes .

Chemical Reactions Analysis

2,2,4-Trimethyl-1,3-pentanediol dibenzoate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dibenzoate involves its interaction with molecular targets in various pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular components, influencing biochemical pathways .

Properties

IUPAC Name

(3-benzoyloxy-2,2,4-trimethylpentyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-16(2)19(26-21(24)18-13-9-6-10-14-18)22(3,4)15-25-20(23)17-11-7-5-8-12-17/h5-14,16,19H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSXVYQZLNPTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041242
Record name 2,2,4-Trimethylpentane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Pentanediol, 2,2,4-trimethyl-, 1,3-dibenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68052-23-3
Record name 2,2,4-Trimethyl-1,3-pentanediol dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68052-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylpentanediyl dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Pentanediol, 2,2,4-trimethyl-, 1,3-dibenzoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4-Trimethylpentane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylpentane-1,3-diyl dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLPENTANEDIYL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8PB83G67A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process according to claim 1 wherein 2,2,4-trimethyl-1,3-pentanediol is transesterified with methyl benzoate to produce 2,2,4-trimethyl-1,3-pentanediol dibenzoate.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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